6-Amino-2-methylpyridin-3-ol, also known as 6-Amino-2-methyl-3-hydroxypyridine, is a pyridinol derivative characterized by the presence of an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its chemical formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. This compound appears as a colorless solid, soluble in both water and organic solvents. It has a melting point of approximately 146-147 °C and exhibits stability under neutral to slightly acidic conditions, though it can undergo hydrolysis in basic environments.
Specific synthetic routes include the reaction of 2-methyl-3-hydroxypyridine with cyanamide and ammonium chloride, or the reduction of 3-bromo-2-methoxypyridine using sodium azide .
Research indicates that 6-Amino-2-methylpyridin-3-ol exhibits significant biological activities:
These biological activities suggest its potential as a lead compound in drug development, particularly for treating conditions like Alzheimer's disease.
Several methods have been developed for synthesizing 6-Amino-2-methylpyridin-3-ol:
These methods provide efficient pathways to obtain this compound with high yields.
6-Amino-2-methylpyridin-3-ol has various applications across different fields:
Studies on the interactions of 6-Amino-2-methylpyridin-3-ol with biological systems have highlighted its potential mechanisms of action:
These interactions are crucial for understanding its therapeutic potential.
Several compounds share structural similarities with 6-Amino-2-methylpyridin-3-ol. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-Hydroxy-6-methylpyridine | 1121-78-4 | Exhibits strong UV absorption; used in dyes. |
2-Amino-6-methylpyridin-3-thiol | 20348-16-7 | Contains a thiol group; potential antioxidant. |
3-Methoxy-6-(trifluoromethyl)pyridin–2–amine | 1228898–19–8 | Fluorinated derivative; altered reactivity. |
6-Methylpyridin–3–ol | 15128–90–2 | Similar structure; used as an industrial raw material. |
The uniqueness of 6-Amino-2-methylpyridin-3-ol lies in its specific amino and hydroxyl functional groups, which contribute to its distinct biological activities compared to these similar compounds .